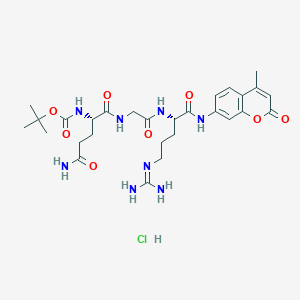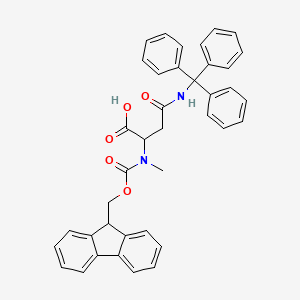
Fmoc-N-Me-D-Asn(Trt)-OH
Übersicht
Beschreibung
Fmoc-N-Me-D-Asn(Trt)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated asparagine (Asn) residue, and a trityl (Trt) protecting group on the side chain. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Asn(Trt)-OH typically involves the following steps:
Protection of the Asparagine Side Chain: The asparagine residue is first protected with a trityl (Trt) group to prevent side reactions.
Methylation: The amino group of the asparagine is methylated to form N-methyl-D-asparagine.
Fmoc Protection: The N-terminal amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-Me-D-Asn(Trt)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and Trt protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.
Coupling: Carbodiimides (e.g., DIC) and coupling reagents (e.g., HOBt) are used to facilitate peptide bond formation.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-N-Me-D-Asn(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and modifications.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides containing this compound are used in drug development, particularly in designing peptide-based therapeutics and vaccines.
Industry
In the pharmaceutical industry, this compound is used to produce peptides for various applications, including diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of peptides containing Fmoc-N-Me-D-Asn(Trt)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-Me-D-Asn-OH: Similar but lacks the Trt protecting group.
Fmoc-D-Asn(Trt)-OH: Similar but lacks the N-methylation.
Fmoc-N-Me-D-Asn(Trt)-OMe: Similar but has a methyl ester instead of a free carboxylic acid.
Uniqueness
Fmoc-N-Me-D-Asn(Trt)-OH is unique due to the combination of Fmoc and Trt protecting groups along with N-methylation, which provides specific properties for peptide synthesis and stability.
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDIRBPZCFMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
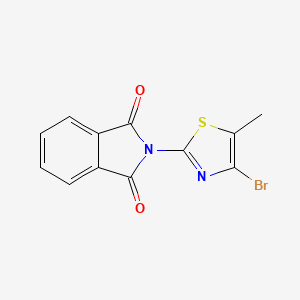
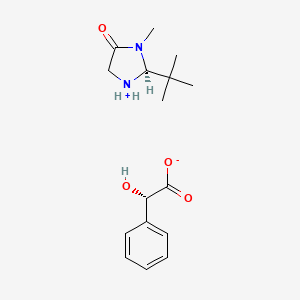

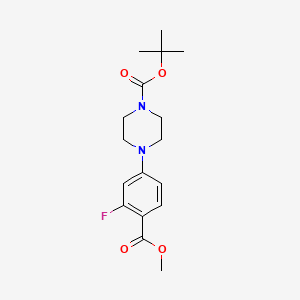
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
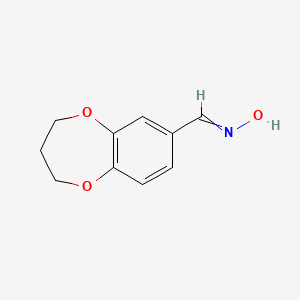
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
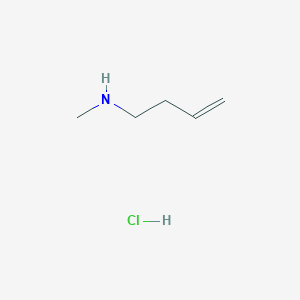
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)
